7-(4-fluorobenzyl)-1,3-dimethyl-8-(2-propyn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione -

7-(4-fluorobenzyl)-1,3-dimethyl-8-(2-propyn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-4286273
CAS Number:
Molecular Formula: C17H15FN4O3
Molecular Weight: 342.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. It also showed weak affinity for α1- and α2-adrenoreceptors. []

Relevance: This compound shares the core structure of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with 7-(4-fluorobenzyl)-1,3-dimethyl-8-(2-propyn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione. Both compounds possess substitutions at the 7th position of the purine ring system, indicating their potential as cardiovascular agents. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-8-(2-morpholin-4-yl-ethylamino)-3,7-dihydro-1H-purine-2,6-dione (15)

Compound Description: This compound is an 8-alkylamino substituted derivative of compound 2. It demonstrated strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia and weak affinity for α1- and α2-adrenoreceptors. []

Relevance: This compound belongs to the same series of 8-alkylamino substituted derivatives of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as 7-(4-fluorobenzyl)-1,3-dimethyl-8-(2-propyn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione. The presence of the 8-(2-morpholin-4-yl-ethylamino) substituent in compound 15 and the 8-(2-propyn-1-yloxy) substituent in the target compound highlights the exploration of various substituents at this position for potentially enhancing antiarrhythmic activity. []

8-Amino-7-(4-morpholinobutyl)theophylline (III)

Compound Description: This compound, also known as 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, has a typical geometry for theophylline derivatives. []

Relevance: Both 8-amino-7-(4-morpholinobutyl)theophylline and 7-(4-fluorobenzyl)-1,3-dimethyl-8-(2-propyn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione are derivatives of theophylline, sharing the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure. The variations in substituents at the 7th and 8th positions of the purine ring demonstrate the exploration of structure-activity relationships within this class of compounds. []

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline (I)

Compound Description: This compound is structurally similar to 8-Amino-7-(4-morpholinobutyl)theophylline (III). []

Relevance: Both 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline and 7-(4-fluorobenzyl)-1,3-dimethyl-8-(2-propyn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione share the core theophylline structure (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione). The presence of morpholine rings in both compounds, albeit at different positions and with varying linker lengths, suggests a potential interest in exploring the effects of this moiety on biological activity. []

Caffeine

Compound Description: Caffeine is a natural stimulant that acts as an adenosine receptor antagonist, particularly at the A2A receptor subtype. It has been shown to attenuate MPTP-induced dopamine loss and dopamine transporter binding site loss in a model of Parkinson's disease. []

Relevance: While structurally different from 7-(4-fluorobenzyl)-1,3-dimethyl-8-(2-propyn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione, caffeine's activity as an adenosine receptor antagonist, particularly at the A2A receptor subtype, is relevant. This is because adenosine receptors are known to interact with methylxanthines, a class of compounds to which 7-(4-fluorobenzyl)-1,3-dimethyl-8-(2-propyn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione might belong, suggesting potential for shared pharmacological targets or mechanisms. []

1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (B)

Compound Description: This compound serves as a key intermediate in synthesizing a series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives designed as potential antiasthmatic agents. []

Relevance: This compound shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 7-(4-fluorobenzyl)-1,3-dimethyl-8-(2-propyn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione. The presence of the piperazine ring in compound (B), although linked differently compared to the target compound, suggests a possible exploration of this moiety in different contexts for potential therapeutic applications. []

R[+]-8-([1-[3,4-dimethoxyphenyl]-2-hydroxyethyl]amino) -3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492)

Compound Description: This compound is a reported type III isozyme inhibitor of cyclic nucleotide phosphodiesterase. It exhibited potent inhibitory effects on antigen-induced bronchoconstriction, PAF-induced bronchoconstriction and inflammatory reactions in guinea pigs, and allergic cutaneous reactions in rats. []

Relevance: Both MKS-492 and 7-(4-fluorobenzyl)-1,3-dimethyl-8-(2-propyn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione share the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure, characteristic of methylxanthines. This structural similarity suggests that 7-(4-fluorobenzyl)-1,3-dimethyl-8-(2-propyn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione might also possess inhibitory activity against phosphodiesterase enzymes, particularly given the documented activity of MKS-492 as a type III isozyme inhibitor. []

Properties

Product Name

7-(4-fluorobenzyl)-1,3-dimethyl-8-(2-propyn-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione

Molecular Formula

C17H15FN4O3

Molecular Weight

342.32 g/mol

InChI

InChI=1S/C17H15FN4O3/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-5-7-12(18)8-6-11/h1,5-8H,9-10H2,2-3H3

InChI Key

LEXLPSUMOZUHGA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCC#C)CC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.